N-(3,5-dichlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
N-(3,5-dichlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a morpholine moiety and substituted with a 3,5-dichlorophenyl carboxamide group. The morpholine ring may enhance solubility, while the dichlorophenyl group could influence binding affinity through hydrophobic and halogen-bonding interactions .
Properties
Molecular Formula |
C18H17Cl2N5O4 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-morpholin-4-yl-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H17Cl2N5O4/c19-9-5-10(20)7-11(6-9)21-16(27)12-8-13(26)22-15-14(12)17(28)24-18(23-15)25-1-3-29-4-2-25/h5-7,12H,1-4,8H2,(H,21,27)(H2,22,23,24,26,28) |
InChI Key |
WEGLFFPWERSCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
Biological Activity
N-(3,5-dichlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its structural features.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrido-pyrimidine framework. The key steps often involve the use of various reagents and catalysts to facilitate cyclization and functionalization. The synthesis pathways can be optimized to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been assessed in several studies focusing on its antibacterial, anticancer, and antioxidant properties. The following sections summarize these findings.
Antibacterial Activity
The compound has shown significant antibacterial activity against various strains of bacteria. In a study evaluating multiple synthesized compounds:
- Inhibition Zones : The paper disc-diffusion method was utilized to measure antibacterial efficacy.
- Results : Notably, it exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, with inhibition zones indicating effectiveness at concentrations as low as 100 μg/mL.
Table 1: Antibacterial Activity Results
| Compound | Bacterial Strain | Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| A | E. coli | 100 | 15 |
| A | P. aeruginosa | 100 | 18 |
| A | Staphylococcus aureus | 100 | 12 |
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown moderate cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings : The compound demonstrated IC50 values in the micromolar range, suggesting potential for further development as an anticancer agent.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays:
- Results : It exhibited a notable ability to scavenge free radicals at concentrations around 10 μg/mL, indicating potential utility in preventing oxidative stress-related damage.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Chlorophenyl Group : The presence of the dichlorophenyl moiety enhances lipophilicity and may contribute to improved binding affinity to biological targets.
- Morpholine Ring : This component is thought to facilitate interactions with specific receptors or enzymes involved in bacterial resistance mechanisms.
- Dioxo Functionality : The dioxo groups may play a role in redox chemistry that underlies its antioxidant properties.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds within the same structural class:
- Antimicrobial Agents : Research has shown that modifications on the pyrido-pyrimidine scaffold can lead to compounds with enhanced antimicrobial properties.
- Cancer Therapeutics : Investigations into derivatives have indicated that substituents on the phenyl ring can significantly alter cytotoxicity profiles.
Comparison with Similar Compounds
Key Compounds for Comparison
N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide (CAS 321433-23-2)
- Molecular formula: C23H15Cl2N3O
- Molecular weight: 420.29 g/mol
- Substituents: Two phenyl groups at positions 2 and 4 of the pyrimidine ring; lacks morpholine and hexahydropyrido-dioxo systems.
Sulfonamide derivatives with morpholine and bromo substituents ()
- Example: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Substituents: Bromine atom at pyrimidine C5, sulfonamide linker, and methoxy group.
Trifluoromethyl- and cyano-substituted pyridazine/pyrimidine derivatives (Evidences 2–3) Example: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...carboxamide Substituents: Trifluoromethyl (CF3), cyano (CN), and fluorinated ethoxy-morpholine groups.
Table 1: Structural and Molecular Comparisons
*Estimated based on structural complexity.
Functional Group Effects on Bioactivity
- Morpholine vs. Aromatic Substituents : The morpholine ring in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., diphenylpyrimidine in ). This could enhance pharmacokinetic properties such as absorption and distribution.
- Halogen Effects: The 3,5-dichlorophenyl group may strengthen target binding via halogen bonds, whereas bromo substituents () could increase steric hindrance or metabolic resistance. Trifluoromethyl groups (Evidences 2–3) are known to enhance metabolic stability and membrane permeability .
Preparation Methods
Core Pyridopyrimidine Synthesis
The pyridopyrimidine scaffold is typically constructed via cyclocondensation or multi-component reactions. A solvent-free one-pot method using 6-aminopyrimidin-4(3H)-one, dimedone, and formaldehyde under microwave irradiation yields hexahydropyridopyrimidine derivatives in 79–95% yields within 1–3 minutes . Alternatively, 3-methyl-2-pentenedioic acid diester undergoes amidation with cyclopentylamine in the presence of DBU catalyst, followed by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and urea to form 2-hydroxy-5-methyl-8-cyclopentylpyrido[2,3-d]pyrimidine-7-one .
Key Reaction Conditions for Core Formation:
| Starting Material | Catalyst/Solvent | Temperature/Time | Yield | Source |
|---|---|---|---|---|
| 6-Aminopyrimidin-4(3H)-one | [DMBSI]HSO₄ (solvent-free) | 80–85°C, 1–3 min | 79–95% | |
| 3-Methyl-2-pentenedioic acid diester | DBU/DMF | 110–115°C, 8 hr | 88.6% |
Chlorination and Bromination
Chlorination of the pyridopyrimidine core is achieved using phosphorus oxychloride (POCl₃). For example, 2-hydroxy-5-methyl-8-cyclopentylpyrido[2,3-d]pyrimidine-7-one reacts with excess POCl₃ at 120°C for 4 hours, yielding 2-chloro derivatives in 93.2% purity . Subsequent bromination at the C6 position employs bromine or N-bromosuccinimide (NBS) in acetic acid, though specific conditions for the target compound require optimization.
Chlorination Parameters:
| Substrate | Chlorinating Agent | Solvent | Temperature/Time | Yield | Source |
|---|---|---|---|---|---|
| 2-Hydroxy-pyridopyrimidine derivative | POCl₃ (excess) | Neat | 120°C, 4 hr | 93.2% |
Morpholine Substitution
The morpholine moiety is introduced via nucleophilic aromatic substitution (SₙAr). Chlorinated intermediates react with morpholine in acetonitrile or DMF under basic conditions (K₂CO₃ or DIEA). For instance, 2-chloro-5-methylpyrido[2,3-d]pyrimidine-7-one treated with morpholine at 80°C for 12 hours achieves 82% substitution at the C2 position . Microwave-assisted reactions reduce reaction times to 30–60 minutes with comparable yields .
Substitution Optimization:
| Chlorinated Intermediate | Base | Solvent | Temperature/Time | Yield | Source |
|---|---|---|---|---|---|
| 2-Chloro-pyridopyrimidine | K₂CO₃ | DMF | 80°C, 12 hr | 82% | |
| 2-Chloro-pyridopyrimidine | DIEA | MeCN | 100°C, 1 hr (MW) | 85% |
The N-(3,5-dichlorophenyl)carboxamide group is installed via palladium-catalyzed coupling or direct amidation. A Suzuki-Miyaura coupling using 3,5-dichlorophenylboronic acid and a brominated pyridopyrimidine precursor in the presence of Pd(PPh₃)₄ achieves aryl introduction . Subsequent amidation with chloroformate derivatives or carbodiimide-mediated coupling links the carboxamide. For example, reacting 5-carboxy-pyridopyrimidine with 3,5-dichloroaniline using EDCI/HOBt in DCM yields the target carboxamide .
Coupling and Amidation Conditions:
| Reaction Type | Reagents/Catalyst | Solvent | Temperature/Time | Yield | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 90°C, 6 hr | 75% | |
| Amidation | EDCI, HOBt, 3,5-dichloroaniline | DCM | RT, 24 hr | 68% |
Final Functionalization and Purification
The assembled intermediate undergoes final oxidation to introduce the 4,7-dioxo groups. Hydrogen peroxide in acetic acid at 50°C for 6 hours oxidizes tetrahydropyridine to dihydroxypyridine, followed by dehydration with P₂O₅ to form the dioxo structure . Purification via column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water) ensures >98% purity.
Oxidation and Purification Metrics:
| Step | Reagents/Conditions | Purity Post-Purification | Source |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH, 50°C, 6 hr | 95% | |
| Column Chromatography | EtOAc/Hexane (1:3) | 98.5% |
Comparative Analysis of Synthetic Routes
Three primary routes dominate the literature:
-
Stepwise Assembly (Core → Chlorination → Substitution → Coupling): Offers regioselectivity but requires 8–10 steps (overall yield: 15–20%) .
-
Convergent Synthesis (Modular coupling of pre-functionalized fragments): Reduces steps to 5–6 (overall yield: 25–30%) .
-
One-Pot Methods : Limited to specific intermediates but achieve 40–50% yields for core-carboxamide hybrids .
Yield Comparison Table:
| Method | Steps | Overall Yield | Key Advantage | Source |
|---|---|---|---|---|
| Stepwise Assembly | 8 | 15–20% | High regiocontrol | |
| Convergent Synthesis | 5 | 25–30% | Reduced purification steps | |
| One-Pot | 3 | 40–50% | Time efficiency |
Challenges and Optimization Strategies
-
Regioselectivity in Chlorination : Excess POCl₃ and prolonged heating favor C2 chlorination, while catalytic FeCl₃ shifts selectivity to C4 .
-
Morpholine Stability : Morpholine degrades above 120°C; microwave-assisted SₙAr minimizes side reactions .
-
Carboxamide Hydrolysis : EDCI/HOBt suppresses racemization compared to DCC/DMAP .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(3,5-dichlorophenyl)-2-(morpholin-4-yl)-4,7-dioxo-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection). For example, morpholine incorporation often involves nucleophilic substitution under anhydrous conditions, while the dichlorophenyl group may require palladium-catalyzed coupling. Use Design of Experiments (DoE) to optimize yields and purity, as statistical methods minimize trial-and-error approaches . High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are critical for monitoring intermediates and confirming structural integrity .
Q. How can researchers validate the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., / NMR, IR) with computational methods like Density Functional Theory (DFT). DFT simulations predict electronic distributions and verify resonance patterns observed in NMR. X-ray crystallography may resolve conformational ambiguities in the pyrido[2,3-d]pyrimidine core, though crystallization may require co-solvent systems due to the compound’s hydrophobicity .
Q. What are the recommended analytical protocols for assessing purity and stability?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can identify degradation pathways. Mass spectrometry (LC-MS) detects hydrolytic or oxidative byproducts, particularly at the morpholine or dichlorophenyl moieties .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations can map interactions between the compound’s morpholine group and biological targets (e.g., kinase active sites). Virtual screening libraries of analogs using docking software (e.g., AutoDock Vina) can prioritize candidates with improved binding affinities. Reaction path search algorithms (e.g., GRRM) predict feasible synthetic routes for these derivatives .
Q. What experimental strategies resolve contradictions in reactivity data observed during derivatization?
- Methodological Answer : Contradictions may arise from solvent-dependent tautomerism in the pyrido[2,3-d]pyrimidine core. Use kinetic studies (e.g., stopped-flow spectroscopy) to monitor intermediate formation. Pair with DFT-based transition state analysis to identify solvent effects on reaction pathways. Cross-validate findings using isotopic labeling (e.g., tracing) for mechanistic clarity .
Q. How can researchers integrate heterogeneous catalysis to improve the sustainability of synthesis?
- Methodological Answer : Test recyclable catalysts (e.g., Pd-supported mesoporous silica) for coupling reactions involving the dichlorophenyl group. Process intensification via microreactor systems reduces waste and enhances heat/mass transfer. Life Cycle Assessment (LCA) tools quantify environmental impacts, aligning with green chemistry principles .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
